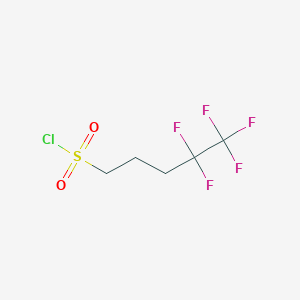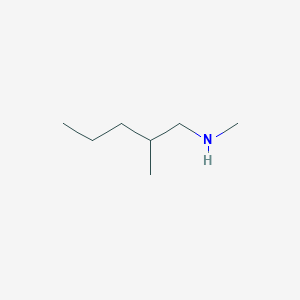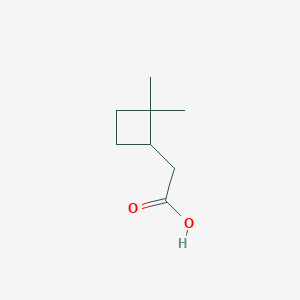
2-(2,2-Dimethylcyclobutyl)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Dimethylcyclobutyl)acetic acid is an organic compound with the molecular formula C8H14O2 It features a cyclobutane ring substituted with two methyl groups and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2,2-Dimethylcyclobutyl)acetic acid can be synthesized using α-pinene as a starting material. The synthetic route involves the oxidation of α-pinene using potassium permanganate as the oxidant. The reaction proceeds as follows:
Oxidation of α-pinene: α-pinene is oxidized to form 2-(3-acetyl-2,2-dimethylcyclobutyl)acetic acid (pinonic acid).
Activation of pinonic acid: Pinonic acid is activated with thionyl chloride (SOCl2) to form the corresponding acyl chloride.
Condensation reaction: The acyl chloride reacts with substituted aniline to produce derivatives of 2-(2,2-dimethylcyclobutyl)acetic acid.
Industrial Production Methods
Industrial production methods for 2-(2,2-dimethylcyclobutyl)acetic acid typically involve large-scale oxidation reactions using α-pinene and potassium permanganate. The process is optimized for high yield and purity, ensuring the compound is suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethylcyclobutyl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The acetic acid moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidant.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substituted anilines are often used in condensation reactions with the acyl chloride derivative.
Major Products
The major products formed from these reactions include various derivatives of 2-(2,2-dimethylcyclobutyl)acetic acid, which can have different functional groups and properties.
Scientific Research Applications
2-(2,2-Dimethylcyclobutyl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing other cyclobutane-containing compounds.
Biology: The compound’s derivatives have potential biological activities, making them useful in drug discovery and development.
Medicine: Some derivatives may exhibit pharmacological properties, such as antifungal or antimicrobial activities.
Industry: The compound can be used in the production of perfumes, disinfectants, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2,2-dimethylcyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of bioactive derivatives. These derivatives can interact with enzymes, receptors, and other biomolecules, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pinonic acid: 2-(3-Acetyl-2,2-dimethylcyclobutyl)acetic acid, a closely related compound, is synthesized from α-pinene and has similar structural features.
Limononic acid: Another derivative of pinonic acid, formed through photolysis, shares some structural similarities with 2-(2,2-dimethylcyclobutyl)acetic acid.
Uniqueness
2-(2,2-Dimethylcyclobutyl)acetic acid is unique due to its specific cyclobutane ring structure and the presence of two methyl groups. This structural configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2-(2,2-dimethylcyclobutyl)acetic acid |
InChI |
InChI=1S/C8H14O2/c1-8(2)4-3-6(8)5-7(9)10/h6H,3-5H2,1-2H3,(H,9,10) |
InChI Key |
TVUDGAIEYXFBGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


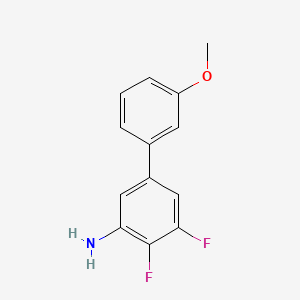
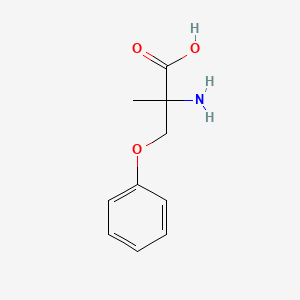
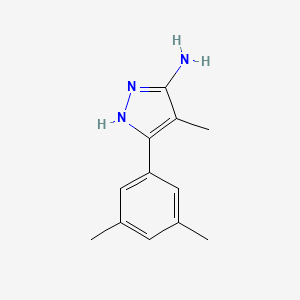
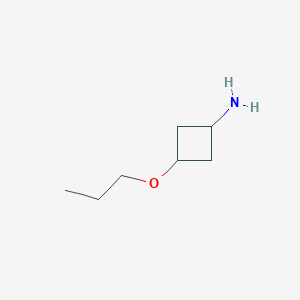
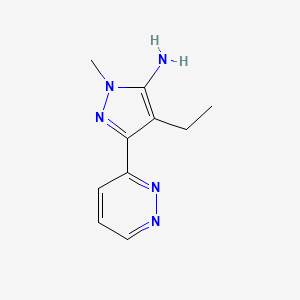
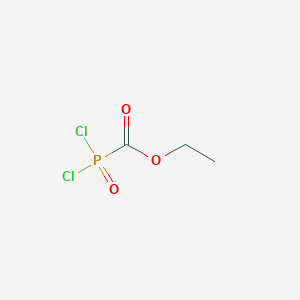

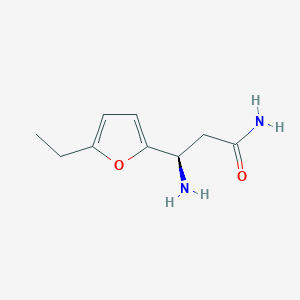
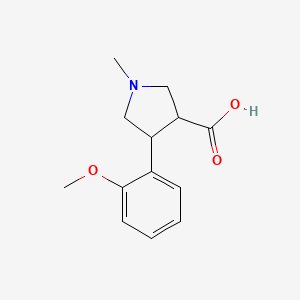

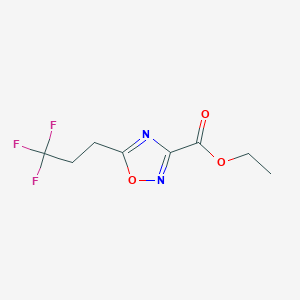
![3-(3-Fluorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13626301.png)
